1,1'-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene
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Overview
Description
1,1’-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene is a complex organic compound characterized by its unique cyclopropane ring structure with dichloro and isopropyl substituents. This compound is part of the cycloalkane family, which are cyclic hydrocarbons with single bonds between carbon atoms .
Preparation Methods
The synthesis of 1,1’-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene typically involves multiple steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of alkenes with carbenes or carbenoid reagents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of solvents to facilitate reactions.
Chemical Reactions Analysis
1,1’-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Scientific Research Applications
1,1’-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the interaction of cyclopropane derivatives with biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with unique mechanisms of action.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring can induce strain in molecular structures, affecting their stability and reactivity. The dichloro and isopropyl groups can further modulate the compound’s properties by influencing its electronic and steric characteristics .
Comparison with Similar Compounds
Similar compounds to 1,1’-[2,2-Dichloro-3-(propan-2-yl)cyclopropane-1,1-diyl]dibenzene include:
1,2-Dichloropropane: A simpler dichlorinated propane derivative used as an intermediate in chemical synthesis.
1,3-Dichloropropane: Another dichlorinated propane with different substitution patterns and reactivity.
Cyclopropane derivatives: Compounds with various substituents on the cyclopropane ring, each exhibiting unique chemical and physical properties.
Properties
CAS No. |
88074-05-9 |
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Molecular Formula |
C18H18Cl2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
(2,2-dichloro-1-phenyl-3-propan-2-ylcyclopropyl)benzene |
InChI |
InChI=1S/C18H18Cl2/c1-13(2)16-17(18(16,19)20,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3 |
InChI Key |
LSCVMPOOXSJFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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